molecular formula C19H25ClN2O3 B2773793 4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid CAS No. 1030620-77-9

4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid

Cat. No.: B2773793
CAS No.: 1030620-77-9
M. Wt: 364.87
InChI Key: YUIBTTUNIFTVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H25ClN2O3 and its molecular weight is 364.87. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c1-13-15(20)8-5-9-16(13)22-18(23)12-17(19(24)25)21-11-10-14-6-3-2-4-7-14/h5-6,8-9,17,21H,2-4,7,10-12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBTTUNIFTVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₃
  • Molecular Weight : 323.77 g/mol

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
A-549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
Hep G2 (Liver Cancer)10.0Inhibition of DNA synthesis

These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
  • DNA Synthesis Inhibition : The compound may inhibit enzymes involved in DNA replication, further contributing to its cytotoxic effects.

Study 1: Cytotoxicity in Breast Cancer Cells

In a study evaluating the effects on MCF-7 breast cancer cells, researchers observed that treatment with the compound led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming the induction of apoptosis as a primary mechanism of action.

Study 2: Lung Cancer Model

Another study focused on A-549 lung cancer cells demonstrated that the compound not only reduced cell viability but also caused cell cycle arrest. Western blot analysis indicated increased expression of p53 and p21 proteins, suggesting activation of stress response pathways.

Research Findings

Recent research highlights the importance of this compound's structure in determining its biological activity. Modifications to the aniline or cyclohexene moieties can significantly alter its potency and selectivity towards different cancer types.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.